Quinolinyl thiourea

Description

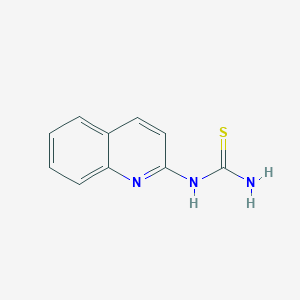

Quinolinyl thiourea is a heterocyclic compound featuring a quinoline core substituted with a thiourea (-NH-CS-NH-) functional group. The quinoline moiety, known for its planar aromatic structure and electron-rich environment, contributes to diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The thiourea group enhances metal-chelating capabilities and hydrogen-bonding interactions, making it a critical pharmacophore in drug design.

Properties

Molecular Formula |

C10H9N3S |

|---|---|

Molecular Weight |

203.27 g/mol |

IUPAC Name |

quinolin-2-ylthiourea |

InChI |

InChI=1S/C10H9N3S/c11-10(14)13-9-6-5-7-3-1-2-4-8(7)12-9/h1-6H,(H3,11,12,13,14) |

InChI Key |

KEOKXMSCTGFDOM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)NC(=S)N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Applications

1.1 Antibacterial Activity

Quinolinyl thiourea compounds have demonstrated notable antibacterial properties. A study evaluated a series of quinoline thioureas for their activity against methicillin-resistant Staphylococcus aureus (MRSA) and found that specific derivatives exhibited bacteriostatic activity comparable to vancomycin, a well-known antibiotic . The structure-activity relationship (SAR) analysis indicated that certain structural features significantly influence antibacterial efficacy.

| Compound | Activity Against MRSA | Reference |

|---|---|---|

| Quinoline Thiourea 5 | Comparable to Vancomycin | |

| Quinoline Derivative X | Broad-spectrum activity |

1.2 Antitumor Properties

this compound derivatives have also been explored for their antitumor activities. Research has shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Specific derivatives have been identified as potential candidates for further development into anticancer agents.

Biological Activities

2.1 Antifungal and Antiviral Activities

In addition to antibacterial properties, this compound has shown antifungal and antiviral activities. Studies have reported effective inhibition of fungal pathogens such as Candida albicans and viral infections, suggesting the compound's versatility in treating infectious diseases .

2.2 Urease Inhibition

this compound derivatives have been identified as potent urease inhibitors, which is significant for conditions like urease-related infections and gastric ulcers. The IC50 values of certain derivatives indicate strong inhibitory effects compared to standard urease inhibitors .

Material Science Applications

3.1 Coordination Chemistry

this compound acts as a versatile ligand in coordination chemistry, forming complexes with various metal ions. These complexes have applications in catalysis and materials science due to their unique electronic properties and stability .

| Metal Complex | Application | Reference |

|---|---|---|

| Ru(II) Complex | Catalysis in hydrogenation reactions | |

| Zn Complex | Antibacterial activity enhancement |

Agricultural Applications

4.1 Herbicidal and Insecticidal Activities

Research indicates that this compound derivatives possess herbicidal and insecticidal properties, making them suitable candidates for agricultural applications. These compounds can effectively control pest populations while minimizing environmental impact .

Case Studies

5.1 Synthesis and Evaluation of Quinoline Thioureas

A notable case study involved the synthesis of a series of quinoline thioureas followed by their evaluation for antibacterial activity against various bacterial strains. The results highlighted the compound's potential as a new class of antibiotics, particularly against resistant strains .

5.2 Toxicity Assessment

Another study assessed the toxicity of this compound derivatives using the Galleria mellonella larvae model, revealing that certain compounds were non-toxic at therapeutic doses, thus supporting their development for clinical use .

Comparison with Similar Compounds

Structural and Functional Analogues

N-Phenylthiourea (Compound 5c)

- Structure: Replaces the quinolinyl group with a phenyl ring.

- Binding Interactions : Forms two hydrogen bonds (HBs) with Bacillus pasteurii urease in a chelation mode, enhancing inhibitory activity .

- Activity: Exhibits superior urease inhibition compared to quinolinyl thiourea derivatives due to optimized HB networks.

Benzylthiourea (Compound 5b)

- Structure: Incorporates a benzyl substituent instead of quinoline.

- Binding Interactions : Adopts a distinct binding pose with fewer HBs, leading to reduced activity .

- Electronic Effects : The benzyl group’s steric bulk and electronic profile limit optimal receptor engagement.

Isothis compound

- Structure: Structural isomer of this compound, with the nitrogen atom positioned differently in the bicyclic core.

Quinazolinone Analogues

- Structure: Replaces the quinoline core with a quinazolinone heterocycle.

- Activity: Demonstrates antibacterial efficacy against S. aureus and E. coli but lacks the urease-targeting specificity of this compound .

Pharmacophoric Features

- Quinolinyl vs. Isoquinolinyl: The quinolinyl core’s nitrogen positioning enhances HB donor capacity, whereas isoquinolinyl derivatives may exhibit altered π-π stacking .

- Thiourea Substituents : Methylation of the thiourea NH group (e.g., compound 5a) disrupts HB formation, reducing activity. Unsubstituted thiourea (e.g., 5c) maximizes receptor engagement .

Preparation Methods

Reaction of Quinolinamines with Isothiocyanates

The most widely adopted method involves the nucleophilic attack of quinolinamines on isothiocyanates. For instance, 8-aminoquinoline reacts with methyl isothiocyanate in ethanol under reflux to form 1-methyl-3-(quinolin-8-yl)thiourea. This reaction achieves a 93% yield after 24 hours, with purification via aqueous workup and recrystallization.

Mechanistic Insights

The primary amine group of quinolinamine attacks the electrophilic carbon of the isothiocyanate, forming a thiourea linkage (). Steric hindrance from substituents on the quinoline ring marginally affects reaction kinetics, though electron-withdrawing groups enhance reactivity.

Optimization Parameters

Synthesis of N-Benzoyl Derivatives

N-Benzoyl-N'-(6-quinolinyl)thiourea is synthesized via the reaction of 6-quinolinamine with benzoyl isothiocyanate. The process employs dichloromethane as a solvent at room temperature, yielding 85–90% product after column chromatography.

Characterization Data

Condensation Reactions

Quinoline-Thiosemicarbazide Coupling

A patent by CN102796041B discloses the condensation of 4-methylquinoline with thiosemicarbazide in aqueous medium. At 100°C, the reaction achieves a 96% yield of the corresponding thiourea derivative.

Procedure

-

Dissolve 0.01 mol quinoline derivative and 0.01 mol thiosemicarbazide in water.

-

Reflux for 1 hour.

Advantages

Use of Dialkyl Acetylenedicarboxylates

Dialkyl acetylenedicarboxylates facilitate the synthesis of thiazole-thiourea hybrids. Reacting 1-methyl-3-(quinolin-8-yl)thiourea with dimethyl acetylenedicarboxylate in ethanol yields cyclized products in 30 minutes.

Reaction Conditions

Diazotization and Mercaptan Substitution

Preparation of 8-Mercaptoquinoline

US3509159A details the conversion of 8-aminoquinoline to 8-mercaptoquinoline via diazotization followed by treatment with thiourea. Key steps include:

-

Diazotization with NaNO/HBr at 0°C.

-

Reaction with thiourea at 50°C.

Critical Parameters

-

Acid Choice : HBr maximizes diazonium stability.

-

Temperature Control : Prevents decomposition of intermediates.

Cyclization and Post-Synthetic Modifications

Cyclization of Thiourea Precursors

Quinoline-2-one thiourea derivatives are synthesized by cyclizing nitroquinoline intermediates with phenyl isothiocyanate. For example, 1-(4,7-dimethyl-6-nitro-2-oxo-2H-quinolin-1-yl)-3-phenyl-thiourea forms via refluxing in DMF (80°C, 4 hours).

Yield and Purity

Comparative Analysis of Methods

| Method | Yield (%) | Time | Solvent | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 85–93 | 1–24 hours | Ethanol/Water | High |

| Condensation | 78–96 | 0.5–2 hours | Water | Moderate |

| Diazotization | 65–75 | 3–6 hours | HBr/H2O | Low |

| Cyclization | 70–80 | 4–8 hours | DMF | Moderate |

Key Observations

Q & A

Basic Research Inquiries

Q. What are the recommended methods for synthesizing Quinolinyl thiourea derivatives, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves condensation reactions between quinoline derivatives and isothiocyanates. Optimization includes adjusting molar ratios (e.g., 1:1.2 for amine:isothiocyanate), solvents (e.g., ethanol or DMF), and temperature (70–90°C). Catalysts like triethylamine can enhance yield. Post-synthesis purification via recrystallization or column chromatography is critical for removing unreacted precursors . For bioactivity enhancement, introducing electron-withdrawing groups (e.g., nitro or fluoro) to the quinoline moiety has shown improved pharmacological profiles .

Q. How should researchers characterize this compound compounds to confirm structural integrity?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- IR Spectroscopy : Identify ν(N-H) (~3179 cm⁻¹), ν(C=S) (~1190 cm⁻¹), and aromatic ν(C=C) (~1528 cm⁻¹) .

- ¹H/¹³C NMR : Confirm proton environments (e.g., NH signals at δ 9–11 ppm) and carbon bonding patterns.

- Elemental Analysis : Verify C, H, N, and S percentages within ±0.4% of theoretical values .

- Mass Spectrometry : Validate molecular ion peaks and fragmentation patterns.

Q. What are the primary biological targets or pathways influenced by this compound derivatives in pharmacological studies?

- Methodological Answer : These derivatives often target mitochondrial pathways, reducing membrane potential (ΔψM) and activating intrinsic apoptosis via cytochrome c release and Bcl-2 downregulation. In vitro assays (e.g., MTT on cancer cell lines) and flow cytometry (for apoptosis markers like Annexin V) are standard for evaluating mechanisms .

Advanced Research Challenges

Q. How can conflicting data regarding the bioactivity of this compound derivatives across different studies be systematically analyzed?

- Methodological Answer : Conduct a meta-analysis to identify variables causing discrepancies:

- Experimental Variables : Compare cell lines (e.g., HeLa vs. MCF-7), concentrations, and incubation times.

- Structural Variations : Assess substituent effects (e.g., para vs. meta positioning on quinoline).

- Statistical Validation : Apply ANOVA or regression models to isolate significant factors. Replicate studies under controlled conditions to verify reproducibility .

Q. What strategies are effective in improving the solubility and bioavailability of this compound derivatives for in vivo studies?

- Methodological Answer :

- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to the thiourea backbone.

- Formulation Techniques : Use nanoemulsions or liposomal encapsulation to enhance aqueous dispersion.

- Solubility Testing : Perform phase-solubility studies in buffers (pH 1.2–7.4) and polar solvents (e.g., DMSO-water mixtures) .

Q. What experimental approaches are recommended to assess the potential toxicity and environmental impact of this compound compounds?

- Methodological Answer :

- In Vitro Toxicity : Use hepatic (HepG2) and renal (HEK293) cell lines for cytotoxicity screening (IC₅₀ values).

- Ecotoxicity Assays : Test on model organisms (e.g., Daphnia magna) for LC₅₀ determination.

- Thyroid Function Studies : Monitor T3/T4 levels in rodent models due to thiourea’s known endocrine-disrupting effects .

Data Presentation and Ethical Considerations

Q. How should researchers present conflicting spectroscopic data in publications to ensure clarity?

- Methodological Answer : Use comparative tables to highlight discrepancies (e.g., IR peak shifts due to solvent polarity). Provide raw data in supplementary materials and discuss potential artifacts (e.g., moisture interference in NH signals). Reference prior studies to contextualize findings .

Q. What ethical guidelines must be followed when conducting in vivo studies with this compound derivatives?

- Methodological Answer :

- Ethical Approval : Obtain approval from institutional review boards (IRB) with protocol numbers and dates.

- Husbandry Standards : Adhere to ARRIVE guidelines for animal welfare, including cage density and pain management.

- Data Transparency : Disclose all adverse events (e.g., mortality rates) in results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.